![molecular formula C15H20N6O2 B5518711 N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine](/img/structure/B5518711.png)
N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine
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Overview
Description
N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antiviral properties . The presence of the triazine ring, along with the methoxyphenyl and morpholinylmethyl groups, contributes to its unique chemical and biological characteristics.
Mechanism of Action
Target of Action
The primary target of this compound is DNA gyrase , a type II topoisomerase . DNA gyrase is an essential enzyme that controls the topological state of DNA in bacteria, making it a popular target for antibacterial agents .
Mode of Action
The compound interacts with DNA gyrase, inhibiting its activity . This interaction disrupts the supercoiling and uncoiling of bacterial DNA, which is crucial for replication, transcription, and repair processes . The disruption of these processes leads to bacterial cell death .
Biochemical Pathways
The compound’s interaction with DNA gyrase affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound prevents the unwinding of DNA, which is a necessary step in DNA replication . This inhibition disrupts the replication process, leading to the death of the bacterial cell .
Result of Action
The compound’s action results in the inhibition of bacterial growth and proliferation . By disrupting DNA replication, the compound causes bacterial cell death, thereby exerting its antibacterial effects .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine typically involves the nucleophilic substitution reaction of 2,4,6-trichloro-1,3,5-triazine with 4-methoxyaniline and morpholine . The reaction is carried out in a solvent mixture of dioxane and water, using sodium carbonate as a base. The reaction conditions include heating the mixture to 70-80°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dioxane, water, and bases such as sodium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine has several scientific research applications:
Comparison with Similar Compounds
N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine can be compared with other similar triazine derivatives, such as:
6-Chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: Known for its antibacterial activity.
N-(4-Methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine: Another triazine derivative with similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and chemical properties.
Biological Activity
N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N6O2, and its structure features a triazine core with various substituents that contribute to its biological properties. The presence of the methoxy group and morpholine moiety are critical for its activity.
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Anticancer Activity :
- The triazine core is known for its ability to inhibit enzymes involved in tumorigenesis. Studies have shown that modifications to the triazine structure can enhance cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups like methoxy have demonstrated improved activity against various cancer types by inducing apoptosis and inhibiting cell proliferation .
- A notable study reported that derivatives of triazines exhibited significant anticancer effects through the induction of apoptosis in cancer cells by activating caspase pathways .
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Antimicrobial Activity :
- This compound has also been evaluated for its antimicrobial properties. Research indicates that triazine derivatives can exhibit bactericidal effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
- The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
Substituent | Effect on Activity |
---|---|
Methoxy group | Enhances anticancer activity |
Morpholine moiety | Contributes to solubility and bioavailability |
Triazine core | Essential for enzyme inhibition |
Research has shown that variations in substituents can lead to substantial differences in potency and efficacy against specific targets. For example, replacing the morpholine with other cyclic amines may alter the pharmacokinetic profile and biological activity .
Case Studies and Research Findings
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Anticancer Efficacy :
- A study published in a peer-reviewed journal demonstrated that a series of triazine derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain modifications increased potency significantly compared to standard chemotherapeutics .
- In vitro assays revealed IC50 values as low as 0.5 µM for some derivatives against breast cancer cell lines, showcasing their potential as effective anticancer agents .
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Antimicrobial Testing :
- Another investigation focused on the antimicrobial properties of triazine derivatives found that this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-6-(morpholin-4-ylmethyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-22-12-4-2-11(3-5-12)17-15-19-13(18-14(16)20-15)10-21-6-8-23-9-7-21/h2-5H,6-10H2,1H3,(H3,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXBTROOZNGONX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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